![molecular formula C17H19NO4S B14210317 Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- CAS No. 652155-31-2](/img/structure/B14210317.png)
Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- is an organic compound that features a benzenesulfonamide group attached to a 1,3-benzodioxole ring. This compound is structurally related to capsaicin, the active component in chili peppers, but differs by having a benzenesulfonamide group instead of an aliphatic amide chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- typically involves the following steps :
Formation of the 1,3-benzodioxole ring: This is achieved by reacting catechol with formaldehyde under acidic conditions.
Attachment of the propyl group: The 1,3-benzodioxole is then reacted with a propyl halide in the presence of a base to form the propyl-substituted benzodioxole.
Sulfonamide formation: Finally, the propyl-substituted benzodioxole is reacted with benzenesulfonyl chloride in the presence of a base to form the desired benzenesulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- has several scientific research applications :
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an analogue of capsaicin.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. For example, as an analogue of capsaicin, it may interact with the transient receptor potential vanilloid (TRPV) channels, which are involved in pain and heat sensation.
Comparación Con Compuestos Similares
Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl- can be compared with other similar compounds, such as :
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide: An analogue with a similar structure but different substituents.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: A compound with a benzodioxole ring and a different amine group.
Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-: Another related compound with a different substitution pattern.
These compounds share structural similarities but differ in their specific functional groups and substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
652155-31-2 |
|---|---|
Fórmula molecular |
C17H19NO4S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO4S/c1-3-15(13-6-9-16-17(10-13)22-11-21-16)18-23(19,20)14-7-4-12(2)5-8-14/h4-10,15,18H,3,11H2,1-2H3 |
Clave InChI |
PPENMZRHHYKDAX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)
![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
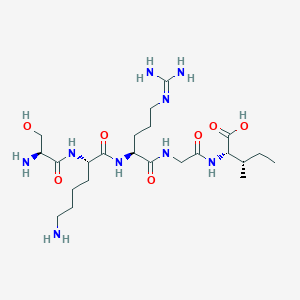
![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)
![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
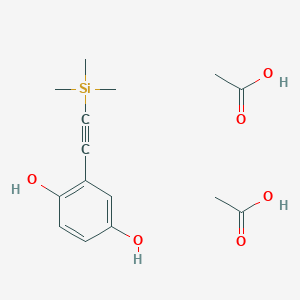
![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
![4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine](/img/structure/B14210285.png)
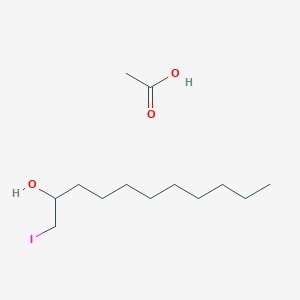
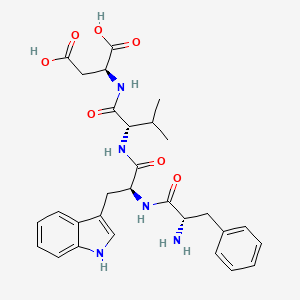
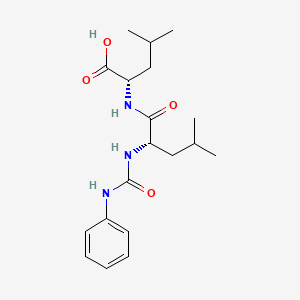
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)

![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
